molecular formula C9H8N2O2S B5953035 (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one

(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one

Cat. No.: B5953035
M. Wt: 208.24 g/mol
InChI Key: DPTGGBIVKHHBPN-UHFFFAOYSA-N
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Description

(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one is a thiazolidinone derivative characterized by a five-membered heterocyclic ring containing sulfur (S) and nitrogen (N) atoms. The compound features an imino group (-NH-) at position 4 of the thiazolidin-2-one core, substituted with a 3-hydroxyphenyl moiety. The (4E) designation indicates the trans configuration of the imino double bond. Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.

Properties

IUPAC Name

4-(3-hydroxyphenyl)imino-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-7-3-1-2-6(4-7)10-8-5-14-9(13)11-8/h1-4,12H,5H2,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTGGBIVKHHBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC(=CC=C2)O)NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one typically involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation: 3-hydroxybenzaldehyde reacts with thiosemicarbazide to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. The compound has shown significant activity against various bacterial strains:

  • Gram-positive bacteria : Compounds similar to (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one exhibit superior activity compared to standard antibiotics like amoxicillin-clavulanate against Staphylococcus aureus.
  • Gram-negative bacteria : Some derivatives demonstrate efficacy against Escherichia coli, indicating potential as broad-spectrum antimicrobial agents .

Antitubercular Activity

A study synthesized a series of thiazolidinones and evaluated their antitubercular activity. Notably, certain derivatives showed higher potency than traditional antitubercular drugs such as pyrazinamide and streptomycin. The docking studies suggested strong interactions with target proteins involved in Mycobacterium tuberculosis metabolism .

Anticancer Potential

Thiazolidinone derivatives have been investigated for their anticancer properties. Recent research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. The structure-activity relationship (SAR) studies suggest that modifications on the thiazolidinone ring can enhance anticancer activity .

Case Study 1: Antibacterial Evaluation

A series of thiazolidinone derivatives were synthesized and subjected to antimicrobial testing. Among them, compounds with hydroxyl substitutions demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological techniques to assess Minimum Inhibitory Concentrations (MICs) against various pathogens .

Case Study 2: Antitubercular Screening

In another investigation, a library of thiazolidinones was screened for antitubercular activity using the Microplate Blue Alamar Assay method. Compounds were tested at varying concentrations (0.1 – 100 μg/mL), revealing several candidates with promising activity profiles that outperformed established treatments .

Mechanism of Action

The mechanism of action of (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structural diversity due to variations in substituents at positions 2, 3, 4, and 5. Below is a detailed comparison of (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name & Source Molecular Formula Key Substituents Biological Activity Synthesis Yield (%) Spectral Data Highlights
This compound (Hypothetical) C₉H₈N₂O₂S 3-hydroxyphenyl (C-4), oxo (C-2) Not explicitly reported N/A IR: C=O ~1680–1700 cm⁻¹; NMR: δ 6.5–7.5 (aromatic H)
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one C₁₀H₉NOS₂ 4-methylphenyl (C-3), thioxo (C-2) Antiviral activity (Der Pharm. Lett., 2013) N/A IR: C=S ~1250 cm⁻¹; ¹H NMR: δ 2.34 (-CH₃)
(5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one C₂₃H₂₅N₂O₄S₂ Methoxyphenyl, benzodioxolyl (C-5), thioxo (C-2) Not specified 21% ¹H NMR: δ 3.83 (OCH₃), 7.70 (CH=); HRMS: m/z 457.1259
(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one C₁₆H₁₁ClN₂O₂S 4-chlorobenzylidene (C-5), 3-hydroxyphenyl (C-4) Not reported N/A Molecular weight: 330.8; MSDS: N/A
2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide C₁₇H₁₅N₃O₃S 4-hydroxyphenyl (C-4), acetamide (C-5) Not specified N/A Smiles: O=C(CC1SC(=Nc2ccc(O)cc2)NC1=O)Nc1ccccc1

Key Findings from Comparative Analysis

In contrast, the oxo group (C=O) in the target compound may reduce reactivity but improve stability. Hydroxyphenyl substituents (3- or 4-position) influence hydrogen bonding and solubility. For example, the 3-hydroxyphenyl group in the target compound may confer better solubility in polar solvents compared to the 4-methylphenyl group in .

Synthetic Efficiency: Yields for thiazolidinone derivatives vary widely. The low yield (21%) of (5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one highlights challenges in multi-step syntheses involving bulky substituents.

Spectral Characterization :

  • IR Spectroscopy : C=O stretches in oxo derivatives (e.g., target compound) appear at ~1680–1700 cm⁻¹, whereas thioxo analogs (C=S) show peaks near 1250 cm⁻¹ .
  • ¹H NMR : Aromatic protons in 3-hydroxyphenyl-substituted compounds resonate at δ 6.5–7.5, distinct from methoxy-substituted analogs (e.g., δ 3.83 for OCH₃ in ).

Biological Activity Trends: Thiazolidinones with heterocyclic extensions (e.g., benzodioxolyl in ) often exhibit enhanced antitumor or antimicrobial activity due to increased planar surface area for DNA intercalation . Halogenated derivatives (e.g., 4-chlorobenzylidene in ) may improve lipophilicity and membrane permeability, though specific data for the target compound are lacking.

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s 3-hydroxyphenyl imino group warrants evaluation for antioxidant or anti-inflammatory activity, as hydroxyl groups are known radical scavengers.
  • Synthetic Optimization: Higher yields could be achieved via microwave-assisted synthesis or catalyst optimization, as demonstrated in other thiazolidinone studies .
  • Structural Modifications: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring could modulate electronic properties and bioactivity, as seen in .

Biological Activity

(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 3-hydroxybenzaldehyde with thiazolidin-2-one derivatives. The general procedure includes:

  • Reactants : 3-hydroxybenzaldehyde and a suitable thiazolidinone precursor.
  • Conditions : The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
  • Purification : The product is purified using recrystallization techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound showed significant inhibitory effects on K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 8.5 µM to 14.9 µM .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction via intrinsic and extrinsic signaling pathways .

Antitubercular Activity

In addition to its anticancer properties, this compound has been evaluated for its antitubercular activity:

  • In Vitro Testing : It was tested against Mycobacterium tuberculosis using the Microplate Blue Alamar Assay method. Some derivatives exhibited higher activity than standard drugs like pyrazinamide and streptomycin .

Antiviral Activity

The compound has also demonstrated antiviral properties:

  • Anti-YFV Activity : In studies targeting Yellow Fever Virus (YFV), specific thiazolidinone derivatives showed promising results with EC50 values indicating effective inhibition of viral replication in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key findings include:

  • Substituent Effects : Variations in the aromatic ring and functional groups attached to the thiazolidinone core significantly affect potency and selectivity against different biological targets .
  • Docking Studies : Molecular docking analyses have been employed to predict binding affinities to target proteins, aiding in the design of more potent derivatives .

Case Studies

Several case studies illustrate the compound's efficacy in various biological contexts:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that modified thiazolidinones led to enhanced cytotoxicity compared to their parent compounds, suggesting potential for drug development .
  • Antitubercular Screening : A series of novel thiazolidinones were synthesized and screened for antitubercular activity, with some showing superior efficacy compared to existing treatments .

Q & A

Q. What are the established synthetic routes for (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of 3-hydroxyphenyl isothiocyanate with a β-ketoester or via Schiff base formation followed by cyclization. Key steps include:

  • Schiff Base Formation : Reacting 3-hydroxyaniline with a carbonyl compound (e.g., thiourea derivatives) under acidic or reflux conditions.
  • Cyclization : Using catalysts like acetic acid or microwave irradiation to form the thiazolidinone ring. Microwave-assisted methods reduce reaction time (e.g., 3 minutes vs. 7 hours) and improve yields (81% vs. 69%) .
  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and stoichiometry of reactants to enhance regioselectivity and purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C-NMR : Identify imino (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). The thiazolidinone carbonyl resonates at δ 170–175 ppm in ¹³C-NMR .
  • FT-IR : Confirm C=O (1650–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • X-ray Crystallography : Resolve stereochemistry (e.g., E/Z configuration) and hydrogen-bonding networks. For example, crystal packing in analogous compounds reveals intermolecular N–H···O interactions .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the imino group often acts as an electron donor, influencing reactivity in cross-coupling reactions.
  • Molecular Dynamics Simulations : Model solvation effects and ligand-protein interactions for biological studies. Validate with experimental spectral data (e.g., UV-Vis λmax) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Dose-Response Analysis : Compare IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity). Variations may arise from cell line specificity or impurity profiles.
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that affect activity. For example, hydroxylation at the phenyl ring can enhance antioxidant properties but reduce solubility .
  • Structural Analogues : Test derivatives with modified substituents (e.g., halogens at the 4-position) to isolate structure-activity relationships (SAR).

Q. How do crystallographic studies inform the design of derivatives with enhanced stability?

  • Torsion Angle Analysis : Adjust substituents on the thiazolidinone ring to minimize steric strain. For instance, bulky groups at the 3-position can stabilize the E-configuration .
  • Hydrogen-Bonding Networks : Introduce hydroxyl or amino groups to strengthen crystal packing, improving thermal stability (e.g., melting points >200°C in fluorinated analogues) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Catalysts : Use L-proline or BINOL derivatives to control stereochemistry during cyclization.
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based) for preparative HPLC. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Methodological Considerations

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
  • Catalyst Recycling : Use immobilized ionic liquids (e.g., silica-supported ILs) for Schiff base formation, achieving >90% recovery over five cycles.

Q. What analytical workflows validate purity and identity in batch-to-batch consistency?

  • HPLC-DAD/MS : Quantify impurities (e.g., unreacted aniline) with a C18 column (acetonitrile/water gradient).
  • Elemental Analysis : Ensure %C, %H, and %N align with theoretical values (e.g., ±0.3% deviation) .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect polymorphic variations.

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